氨基-三(羧甲氧基甲基)-甲烷

描述

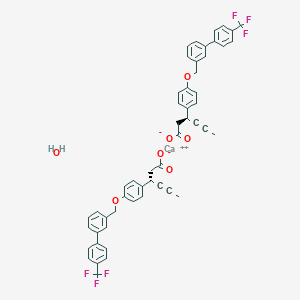

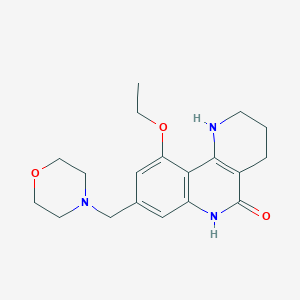

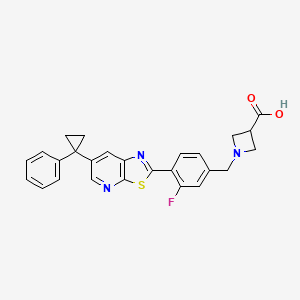

Amino-Tri-(carboxyethoxymethyl)-methane is a cleavable PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PEG-based PROTACs . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis

The molecular weight of Amino-Tri-(carboxyethoxymethyl)-methane is 337.32 g/mol and its molecular formula is C13H23NO9 .Chemical Reactions Analysis

The amino group of Amino-Tri-(carboxyethoxymethyl)-methane is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of Amino-Tri-(carboxyethoxymethyl)-methane include a boiling point of 620.2±55.0 °C (Predicted), a density of 1.350±0.06 g/cm3 (Predicted), and solubility in water, DMSO, DCM, DMF .科学研究应用

微藻培养和细菌生长

三羟甲基氨基甲烷被用作微藻培养基中的缓冲剂。已经发现,当存在磷酸钠时,它可以在非无菌微藻培养物中维持活跃的细菌生长。这种相互作用可以显着影响微藻的生长,例如在某些条件下导致微藻生长减少 (Fábregas 等,1993).

水-吡啶混合物中的质子化行为

已经对三羟甲基氨基甲烷在水-吡啶混合物中的质子化行为进行了研究。三羟甲基氨基甲烷 H+ 的 pKBH+ 随着吡啶成分的增加而降低,表明这些混合物中溶质-溶剂相互作用发生了变化 (Rajendran 和 Kalidas,1992).

固体负载三脚架配体的合成

三羟甲基氨基甲烷基化合物(如对氨基苄基-三(羟甲基)甲烷)已被合成,用于在创建固体负载三脚架配体方面的潜在应用。这些配体在各种化学过程和反应中具有潜在用途 (Dulière 和 Marchand‐Brynaert,2004).

在甲烷水合物研究中的应用

已经进行研究以了解氨基酸(包括三羟甲基氨基甲烷)对甲烷水合物相界的影响。这些研究对于了解甲烷水合物的热力学性质非常重要,这在环境和能源研究中具有重要意义 (Bavoh 等,2017).

对光生物反应器性能的影响

三羟甲基氨基甲烷已在光生物反应器中用于稳定微藻培养中的 pH 值。然而,它的添加会显着影响藻类生物量,通常由于细菌竞争而减少 (Nguyen 等,2016).

在绿色化学和材料科学中的作用

三羟甲基氨基甲烷已被探索作为部分还原氧化石墨烯生产中的还原剂,展示了其在绿色化学和材料科学应用中的潜力。它的碱性缓冲作用和稳定性使其成为此类工艺的理想候选者 (Saha 等,2016).

作用机制

Target of Action

Amino-Tri-(carboxyethoxymethyl)-methane, also known as ATMP, primarily targets the formation of peptide bonds in organic chemistry . It plays a crucial role in the activation of the carboxyl group of an amino acid and the protection of the Na-amino group .

Mode of Action

ATMP interacts with its targets through a process known as chemical peptide synthesis . This process involves the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Biochemical Pathways

ATMP affects the biochemical pathways involved in peptide synthesis . It contributes to the development of ever-improved protecting group chemistry, which has been married to dramatic advances in the chemical synthesis of peptides . The Fmoc group, which has yet to be surpassed by any other Na-protecting group, allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

It’s known that atmp has good chemical stability and is hard to be hydrolyzed in water system . At high concentration, it has good corrosion inhibition .

Result of Action

The molecular and cellular effects of ATMP’s action primarily involve the synthesis of peptides . The Fmoc group allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

Action Environment

The action, efficacy, and stability of ATMP can be influenced by environmental factors. For instance, the Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

未来方向

属性

IUPAC Name |

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOSHMSOMAHCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

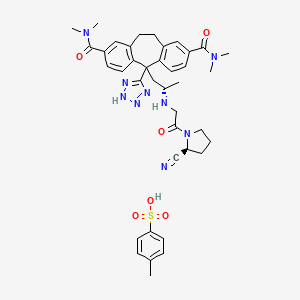

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)

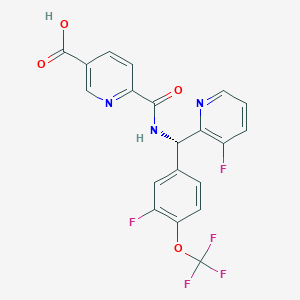

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)

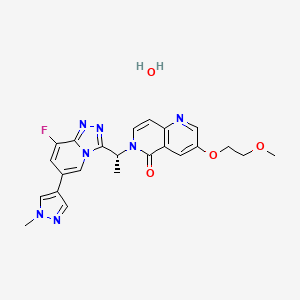

![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)